molecular formula C7H4FNO4 B2588869 2-Fluoro-3-nitrobenzoic Acid CAS No. 317-46-4

2-Fluoro-3-nitrobenzoic Acid

Cat. No.: B2588869
CAS No.: 317-46-4
M. Wt: 185.11
InChI Key: WLGUSLGYTNJJFV-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.
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Biological Activity

2-Fluoro-3-nitrobenzoic acid (CAS Number: 317-46-4) is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by the presence of both a fluorine and a nitro group, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₄FNO₄
  • Molecular Weight : 185.11 g/mol
  • Melting Point : 138 - 140 °C
  • Solubility : Slightly soluble in water; sparingly soluble in DMSO and methanol.
  • pKa : Approximately 2.32

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound derivatives against Mycobacterium tuberculosis. Research conducted on various derivatives showed promising results, with minimal inhibitory concentration (MIC) values indicating significant antitubercular activity:

CompoundMIC (µg/mL)Activity Against
3m4M. tuberculosis H37Rv
3e64M. tuberculosis H37Rv
3p64M. tuberculosis H37Rv

The compound 3m , which contains the this compound moiety, demonstrated high efficacy against both standard and rifampicin-resistant strains of M. tuberculosis .

While the exact mechanism through which this compound exerts its biological effects is not fully elucidated, it is hypothesized that the nitro group plays a crucial role in its antimicrobial activity. Nitro compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby inhibiting growth .

Case Studies

  • Synthesis and Evaluation :
    A study synthesized a series of compounds based on this compound and evaluated their antitubercular properties. The most potent derivative exhibited an MIC value of 4 µg/mL against resistant strains, suggesting that modifications to the basic structure can enhance biological activity .
  • Pharmaceutical Applications :
    The compound has been utilized as an intermediate in the synthesis of Broflanilide, an insecticide with notable efficacy against various pests. This application underscores the versatility of this compound in both medicinal and agricultural chemistry .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. While it exhibits biological activity, caution is advised due to potential irritant effects when handling this compound. It is classified with hazard statements indicating that it may cause skin irritation and respiratory issues upon exposure .

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-nitrobenzoic acid serves as a crucial intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, facilitating the formation of more complex molecules. It is particularly valuable in the synthesis of fluorinated compounds due to the presence of both fluorine and nitro groups, which can be utilized in nucleophilic substitution reactions.

Key Reactions

  • Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by various nucleophiles, making it a useful precursor for synthesizing substituted aromatic compounds.
  • Formation of Fluorinated Derivatives : The compound can be transformed into other fluorinated benzoic acids, expanding its utility in synthetic chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as an intermediate for developing active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential therapeutic effects.

Case Study: PET Tracer Development

A notable application is its role in the synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid, which is being explored as a positron emission tomography (PET) tracer. This compound could enhance imaging techniques for peptides and proteins, aiding in cancer diagnostics and treatment monitoring .

Agrochemical Applications

The compound is also significant in agrochemical formulations. Its derivatives are used to develop herbicides and pesticides, contributing to agricultural productivity.

Synthesis of Agrochemicals

The nitro group enhances the biological activity of certain herbicides, making this compound a valuable building block in the design of new agrochemicals .

Dyestuff Production

In the dye industry, this compound is utilized to synthesize various dyes and pigments. The presence of fluorine in the structure can improve the stability and color properties of the dyes produced.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Compounds Derived
Organic SynthesisIntermediate for complex molecule formationFluorinated aromatic compounds
PharmaceuticalsAPI development; PET tracers2-[18F]-fluoro-5-nitrobenzoic acid
AgrochemicalsHerbicide and pesticide developmentNitro-substituted herbicides
DyestuffsSynthesis of dyes and pigmentsFluorinated dyes with enhanced properties

Q & A

Q. Basic: What are the common synthetic routes for 2-Fluoro-3-nitrobenzoic Acid?

Answer:
Two primary methods are widely used:

  • Photocatalytic oxidation : Starting from 2-fluoro-3-nitrotoluene, this method employs UV light and catalysts (e.g., TiO₂) to oxidize the methyl group to a carboxylic acid. Reaction conditions (e.g., solvent polarity, light intensity) significantly influence yields, with optimized protocols achieving >80% purity .
  • Nucleophilic fluorination : Fluorine is introduced via halogen exchange using CsF or KF in polar aprotic solvents (e.g., DMSO). This method requires precise control of temperature (100–120°C) to avoid side reactions like nitro group reduction .
  • Intermediate in agrochemical synthesis : The compound serves as a precursor in broflanilide production, involving condensation with aromatic amines followed by nitro reduction and bromination .

Q. Basic: How is crystallographic data analyzed for structural confirmation?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : SHELX software is used for structure refinement. Key parameters include R-factors (<0.05 for high-resolution data) and thermal displacement ellipsoids to assess molecular rigidity. SHELXL handles anisotropic refinement for nitro and carboxyl groups .
  • ORTEP-III : Graphical tools visualize bond angles and torsion angles, critical for confirming the spatial arrangement of fluorine and nitro substituents .

Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR discrepancies)?

Answer:

  • 19F NMR calibration : Use external standards (e.g., CFCl₃) to verify chemical shifts. For this compound, δ = -97.73 ppm in CDCl₃ is diagnostic; deviations >1 ppm suggest impurities or solvent effects .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in ¹H NMR by correlating fluorine coupling (²J, ³J) with adjacent protons. For example, the fluorine atom at C2 couples with H4 (³J = 11.0 Hz) and H6 (³J = 2.7 Hz) .

Q. Advanced: What computational methods predict reactivity and regioselectivity in derivatization?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) : Predict electrophilic aromatic substitution sites. The nitro group directs reactions to C4/C6 positions, while fluorine deactivates the ring. Fukui indices quantify local electrophilicity .
  • Molecular docking (AutoDock Vina) : Used in agrochemical studies to evaluate binding affinity of derivatives (e.g., broflanilide analogs) to insect GABA receptors .

Q. Basic: What are its applications in agrochemical research?

Answer:

  • Broflanilide synthesis : A key intermediate in the synthesis of this insecticide. Steps include amidation with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, nitro reduction (H₂/Pt/C), and bromination (NaBr-NaClO) .
  • Herbicide intermediates : Functionalization of the carboxyl group (e.g., esterification) generates bioactive molecules targeting plant acetyl-CoA carboxylase .

Q. Advanced: How to optimize reaction conditions for scale-up (e.g., minimizing byproducts)?

Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios. For photocatalytic synthesis, higher DMF content reduces reaction time but may increase esterification byproducts .
  • In-line monitoring (LC-MS) : Track nitro group stability during fluorination; excess CsF at >130°C promotes defluorination. Optimal conditions: 0.2 mmol substrate, 0.3 mmol CsF, 100°C for 6h .

Q. Basic: Which characterization techniques are essential for purity assessment?

Answer:

  • HPLC-DAD : Use C18 columns (ACN/H2O mobile phase) to detect nitro-reduced byproducts (retention time shifts >2 min). Purity >97% is achievable with recrystallization in ethanol/water .
  • Elemental analysis (EA) : Acceptable C/H/N/F deviations ≤0.3% from theoretical values (C: 45.16%, H: 2.17%, N: 7.53%, F: 10.21%) .

Q. Advanced: What mechanistic insights exist for fluorination reactions involving this compound?

Answer:

  • SNAr mechanism : Fluorine substitution at C2 occurs via a nitro-activated aromatic ring. Kinetic studies show rate-limiting step is fluoride attack (k = 1.2 × 10⁻³ s⁻¹ at 100°C) .
  • Solvent effects : DMSO stabilizes the Meisenheimer intermediate, reducing activation energy by 15–20 kJ/mol compared to THF .

Q. Basic: How stable is this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposes >200°C (TGA data). Short-term storage at RT is acceptable, but long-term storage requires desiccants (RH <30%) to prevent hydrolysis of the nitro group .
  • Light sensitivity : UV exposure (λ <400 nm) induces decarboxylation. Use amber vials and inert atmospheres (N₂/Ar) for light-sensitive reactions .

Q. Advanced: How to address selectivity challenges in nitro group reduction?

Answer:

  • Catalytic transfer hydrogenation : Use Pd/C with ammonium formate in ethanol. Selectivity for nitro-to-amine over defluorination is >95% at 50°C .
  • Chemoselective agents : Na₂S₂O₄ selectively reduces nitro groups in the presence of halogens under acidic conditions (pH 3–4) .

Properties

IUPAC Name

2-fluoro-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUSLGYTNJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953651
Record name 2-Fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-46-4
Record name 2-Fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

In a round bottom flask, 2-fluoro-3-nitro-benzaldehyde (15, 1.02 g, 6.03 mmol) is combined with sodium chlorite (1.26 g, 11.15 mmol), 60 mL of 1,4-dioxane, 20 mL of water, and sulfamic acid (4.47 g, 46.0 mmol) and the reaction is stirred at room temperature for 30 minutes. The mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water, then brine, dried over magnesium sulfate, filtered and the filtrate is concentrated under vacuum. The resulting material is purified on column chromatography, eluting with methanol and dichloromethane. Appropriate fractions are combined and concentrated under vacuum, then suspended in dichloromethane. The resulting solid is collected by filtration to provide the desired compound (16, 151 mg). MS (ESI)[M−H+]−=184.4.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (195 ml) was added carefully with stirring to a solution of 2-fluoro-3-nitrotoluene (100 g, 645 mmol) in acetic acid (1000 ml). The mixture was warmed up to 95° C. and the solution of chromium trioxide (226 g, 2.25 mol) in water (200 ml) was added dropwise with stirring over 2 h. After addition the mixture was heated with stirring for another 3 h, allowed to cool down to room temperature and poured into water (3 L). The mixture was extracted with ethyl acetate (3×1 L), the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford a light green solid, which was washed with dichloromethane (3×300 ml) and dried under vacuum to afford the title compound was obtained as a light yellow solid (75 g, 62.8%). 1H NMR (300 MHz, DMSO) δ ppm 8.27 (m, 1H), 8.15 (m, 1H), 7.48 (m, 1H).
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
226 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

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